molecular formula C10H13N3O B12813588 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine

1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B12813588
M. Wt: 191.23 g/mol
InChI Key: VOYHZGVDHRWKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethyl)-1H-benzo[d]imidazol-2-amine (CAS 83750-32-7) is a substituted benzimidazole derivative with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . As a member of the benzimidazole chemical class, this compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research . Benzimidazole derivatives are recognized for their wide spectrum of biological activities, largely due to their structural similarity to purine bases, which allows them to interact with critical biological polymers in microorganisms and cancer cells . Recent studies on analogous benzimidazole compounds have demonstrated significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, as well as fungal species . Furthermore, specific substituted benzimidazoles have exhibited promising antiproliferative activity against human cancer cell lines, such as breast cancer MCF7 cells, with some derivatives showing efficacy comparable to or greater than standard chemotherapeutic drugs like 5-fluorouracil . The mechanism of action for such bioactive benzimidazoles often involves the inhibition of essential enzymes like human topoisomerase I, leading to DNA damage and cell cycle arrest . Please handle this compound with care. Safety information indicates it may cause skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(ethoxymethyl)benzimidazol-2-amine

InChI

InChI=1S/C10H13N3O/c1-2-14-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

VOYHZGVDHRWKPB-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C2=CC=CC=C2N=C1N

Origin of Product

United States

Preparation Methods

Starting Materials and Core Reaction

The synthesis typically begins with o-phenylenediamine as the core precursor, which undergoes cyclocondensation reactions to form the benzimidazole ring system. The introduction of the ethoxymethyl group at the N-1 position is commonly achieved via alkylation reactions using ethoxymethyl halides or related electrophiles under basic conditions.

Key Reaction Pathways

Detailed Preparation Methods

Method A: Cyclocondensation Followed by N-Alkylation

Step Reagents & Conditions Description Yield (%) Notes
1 o-Phenylenediamine + aldehyde (e.g., formaldehyde or substituted aldehydes) Cyclocondensation in ethanol or methanol under reflux 70–90 Forms 1H-benzimidazole core with 2-amine group
2 Alkylation with ethoxymethyl bromide or chloride, base (K2CO3 or NaOH), solvent (DMF or acetone), 50–80°C N-1 selective alkylation 60–85 Reaction time: 4–12 h; base choice critical for selectivity

This method is widely used due to its straightforward approach and relatively high yields. The base deprotonates the N-1 position, allowing nucleophilic attack on the ethoxymethyl halide, forming the desired N-substituted product.

Method B: Reductive Amination Approach

Step Reagents & Conditions Description Yield (%) Notes
1 1H-benzimidazol-2-amine + ethoxyacetaldehyde Reductive amination using NaBH3CN or NaBH(OAc)3 in methanol or ethanol 55–75 Mild conditions, avoids halide reagents
2 Purification by recrystallization or chromatography Isolation of pure this compound - High regioselectivity for N-1 substitution

This method offers an alternative to alkylation, especially when halide reagents are less desirable. It proceeds via imine formation followed by reduction, yielding the ethoxymethyl substituent on the nitrogen.

Method C: One-Pot Condensation Using Sodium Bisulfite Adducts

A more recent eco-friendly approach involves the use of sodium bisulfite (NaHSO3) adducts of aldehydes reacting with o-phenylenediamine derivatives in ethanol, catalyzed by Na2S2O5, to form benzimidazole derivatives with high yields.

Step Reagents & Conditions Description Yield (%) Notes
1 o-Phenylenediamine + ethoxyacetaldehyde bisulfite adduct + Na2S2O5 in ethanol Cyclocondensation and oxidation 62–72 Mild, aqueous-compatible conditions
2 Isolation by filtration and recrystallization Purification of product - Environmentally friendly, scalable

This method is advantageous for its mild conditions and reduced environmental impact, suitable for scale-up.

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) with photodiode array detection and mass spectrometry (HPLC-PDA/MS) is used to confirm purity (>98%).

  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms the presence of ethoxymethyl protons (e.g., quartet at ~4.3–4.5 ppm for CH2O and triplet at ~1.3–1.4 ppm for CH3) and the benzimidazole ring protons.

  • Crystallography: X-ray crystallography is employed for unambiguous structural determination in research settings.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range (%) Advantages Limitations
Cyclocondensation + N-Alkylation o-Phenylenediamine, ethoxymethyl halide K2CO3 or NaOH, ethanol/DMF Reflux or 50–80°C, 4–12 h 60–85 High yield, well-established Use of halides, possible side reactions
Reductive Amination 1H-benzimidazol-2-amine, ethoxyacetaldehyde NaBH3CN or NaBH(OAc)3 Room temp to mild heating 55–75 Mild, avoids halides Requires aldehyde and reducing agent
Sodium Bisulfite Adduct Cyclocondensation o-Phenylenediamine, aldehyde bisulfite adduct Na2S2O5, ethanol Reflux, aqueous 62–72 Eco-friendly, scalable Limited to aldehyde adduct availability

Research Findings and Notes

  • The N-1 position of benzimidazole is selectively alkylated due to its higher nucleophilicity compared to other nitrogen atoms in the ring, which is critical for obtaining 1-(ethoxymethyl) substitution without side products.

  • The use of sodium bisulfite adducts of aldehydes improves reaction selectivity and yield by stabilizing the aldehyde and facilitating controlled release during cyclocondensation.

  • Purification is typically achieved by recrystallization from ethyl acetate or chromatographic methods, ensuring high purity suitable for biological evaluation.

  • The choice of solvent and base significantly affects the reaction outcome; polar aprotic solvents like DMF favor alkylation, while protic solvents like ethanol are preferred for cyclocondensation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and anhydrous conditions.

    Substitution: Amines, thiols, aprotic solvents like DMF or DMSO, and mild heating.

Major Products Formed:

    Oxidation: N-oxides of benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(Ethoxymethyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with the replication of microorganisms or the proliferation of cancer cells by targeting key proteins involved in these processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a detailed comparison of 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine with structurally related analogs:

Key Observations :

The chlorine atoms may also confer electrophilic reactivity, useful in covalent inhibitor design . Ethoxymethyl Group: The ether oxygen in the ethoxymethyl group likely increases polarity compared to halogenated analogs, improving solubility (e.g., predicted LogP ~2.5–3.0 vs. 3.29 for chlorophenoxyethyl derivatives) . Such derivatives are explored as Toll-like receptor (TLR) agonists .

Synthesis Efficiency :

  • Yields for benzyl-substituted analogs range from 47% (chlorinated) to 73% (pyridinyl), depending on the reactivity of the alkylating agent and steric hindrance. Ethoxymethylation may require optimized conditions (e.g., longer reaction times or elevated temperatures) due to the reduced electrophilicity of ethoxymethyl halides compared to benzyl chlorides .

Physicochemical Properties: Polar Surface Area (PSA): Ethoxymethyl derivatives are expected to have moderate PSA (~50–60 Ų), balancing membrane permeability and solubility. Chlorophenoxyethyl analogs exhibit PSA = 62.3 Ų, correlating with reduced CNS penetration . Thermal Stability: Boiling points for ether-linked derivatives (e.g., 513.8°C for 1-[2-(4-methoxyphenoxy)ethyl] analogs) suggest high thermal stability, advantageous for formulation .

Biological Relevance: Antimicrobial Activity: Chlorinated benzyl derivatives (e.g., 9, 11) show efficacy against bacterial and parasitic targets, attributed to halogen-induced electrophilicity disrupting microbial enzymes . TLR8 Agonism: Pyridinylmethyl derivatives (e.g., 19) are reported to activate TLR8, a target in cancer immunotherapy. The ethoxymethyl analog’s activity remains unexplored but could be modulated by its solubility profile .

Biological Activity

1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine (referred to as BBZ) is a compound belonging to the benzimidazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of BBZ, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Synthesis and Chemical Structure

The synthesis of BBZ involves functionalization of the benzimidazole core, which allows for the introduction of various substituents that can enhance its biological activity. The compound's structure is characterized by a benzimidazole ring substituted with an ethoxymethyl group at the 1-position and an amine group at the 2-position.

BBZ has been shown to exert its biological effects through several mechanisms:

  • Inhibition of DNA Topoisomerases : BBZ derivatives have demonstrated significant inhibitory activity against human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and subsequent cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .
  • Anticancer Activity : In vitro studies have revealed that BBZ exhibits potent anticancer properties against various human cancer cell lines. For instance, compounds derived from BBZ showed growth inhibition (GI50) values ranging from 0.16 to 3.6 µM against a panel of 60 different cancer cell lines . Notably, compound 12b inhibited Hu Topo I at a concentration comparable to established chemotherapeutic agents like camptothecin .
  • Antimicrobial Properties : Some benzimidazole derivatives, including BBZ analogs, have exhibited antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds indicate their potential as antimicrobial agents .

Anticancer Activity

A comprehensive study evaluated the anticancer potential of BBZ derivatives against multiple cancer cell lines. The findings are summarized in Table 1:

CompoundCell LineGI50 (µM)Mechanism of Action
11a MDA-MB-2310.16Hu Topo I inhibition
12a A5490.50G2/M phase arrest
12b HeLa3.6DNA intercalation

These results indicate that BBZ derivatives are effective in inhibiting tumor growth through direct interaction with DNA and disruption of cell cycle progression.

Antimicrobial Activity

Research has also highlighted the antimicrobial effects of BBZ derivatives. Table 2 outlines the antibacterial activity against selected strains:

CompoundBacteriaMIC (µg/mL)
BBZ-1Staphylococcus aureus16
BBZ-2Escherichia coli32

These findings suggest that BBZ could serve as a scaffold for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for 1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine?

The compound is typically synthesized via nucleophilic substitution or copper-catalyzed coupling. For example:

  • Substitution reactions : Reacting 1H-benzo[d]imidazol-2-amine with ethoxymethyl halides in polar solvents (e.g., ethanol or acetonitrile) under reflux .
  • Copper-catalyzed methods : A three-component reaction involving terminal alkynes, sulfonyl azides, and ethoxymethyl derivatives in the presence of copper iodide, yielding functionalized amidines .
  • CBr4-promoted synthesis : Using CBr4 as a catalyst in acetonitrile at 80°C to achieve yields up to 78% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and chemical environments (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm) .
  • LC-MS : To verify molecular weight (e.g., m/z 232.1 [M+H]+^+) and purity (>95%) .
  • IR spectroscopy : Identification of NH stretching (~3330 cm1^{-1}) and aromatic C-H vibrations .

Q. What are common impurities formed during synthesis, and how are they identified?

Impurities may arise from incomplete substitution (e.g., residual halogenated intermediates) or side reactions like N-demethylation. Detection methods:

  • TLC : Monitor reaction progress using chloroform:methanol (6:1) .
  • HPLC : Quantify impurities via retention time deviations (e.g., tR_R = 2.375 min vs. 2.917 min for related derivatives) .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

  • Cross-validation : Compare 1^1H/13^13C NMR with LC-MS and elemental analysis. For example, unexpected peaks in 1^1H NMR may indicate diastereomers or tautomers, requiring 2D NMR (e.g., NOESY) for resolution .
  • Case study : In , an unexpected N-diarylation product was resolved by analyzing 13^13C shifts and reaction kinetics .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
  • Catalyst screening : Copper(I) iodide enhances regioselectivity in three-component couplings .
  • Temperature control : Lower temperatures (e.g., 0–20°C) minimize byproducts in halogenation steps .

Q. How to design experiments to assess antiplasmodial activity?

  • In vitro assays : Test inhibition of Plasmodium hemozoin formation (IC50_{50} values) and parasite growth in erythrocyte cultures .
  • Dose-response studies : Use derivatives with varied substituents (e.g., trifluoromethyl vs. methoxy groups) to correlate structure with activity .

Q. How to investigate unexpected reaction mechanisms in synthesis?

  • Kinetic profiling : Monitor intermediate formation via time-resolved LC-MS (e.g., identified a self-catalyzed N-diarylation pathway) .
  • Isotope labeling : 15^{15}N-labeled reactants can trace N-demethylation pathways in mass spectrometry .

Q. How to validate target engagement in enzyme inhibition studies?

  • Enzyme kinetics : Measure KiK_i values for derivatives against trypanosomal pteridine reductase 1 (e.g., compound 11 in showed sub-μM inhibition) .
  • X-ray crystallography : Resolve inhibitor-enzyme binding modes for structure-based optimization .

Q. What computational methods support SAR studies?

  • Molecular docking : Predict binding affinities using software like AutoDock (e.g., EGFR inhibition studies in ) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize substituent effects on bioactivity .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Pharmacophore mapping : Identify critical groups (e.g., ethoxymethyl enhances solubility without compromising binding) .
  • Meta-analysis : Compare IC50_{50} values of >20 derivatives to rank substituent contributions (e.g., trifluoromethyl groups improve antiplasmodial potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.